molecular formula C20H22N4O2S B2466116 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 881565-18-0

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2466116
CAS No.: 881565-18-0
M. Wt: 382.48
InChI Key: XOFUXBOCPKRQDS-UHFFFAOYSA-N
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Description

1-Pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel synthetic compound offered for research applications. It belongs to the imidazoquinoxaline family, a class of nitrogen-rich heterocycles known for their diverse and significant biological activities, which make them compelling scaffolds in medicinal chemistry and drug discovery . The compound features a complex fused heterocyclic system. This structure combines a quinoxaline core, which is a privileged scaffold in drug discovery , with an imidazole ring and a phenylsulfonyl group. The pentyl side chain may influence the compound's lipophilicity and biomembrane permeability. Quinoxaline derivatives are widely investigated for their potential as antiviral , anticancer , antibacterial , and anti-inflammatory agents . Furthermore, the integration of the sulfonamide functional group (from the phenylsulfonyl moiety) is of considerable interest, as this group is present in a multitude of therapeutic agents and is known to contribute to various pharmacological effects . This specific compound is presented as a chemical tool for scientists exploring structure-activity relationships (SAR), investigating new mechanisms of action, and developing potential inhibitors for various disease targets. Researchers may find value in its use for high-throughput screening, target identification, and in the synthesis of more complex chemical libraries. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-pentyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-3-9-14-23-15-24(27(25,26)16-10-5-4-6-11-16)20-19(23)21-17-12-7-8-13-18(17)22-20/h4-8,10-13H,2-3,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUXBOCPKRQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a diketone to form the quinoxaline core . This is followed by the introduction of the phenylsulfonyl group through sulfonylation reactions, and the pentyl chain is added via alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antiviral Activity

Quinoxaline derivatives, including imidazoquinoxalines, have shown promising antiviral properties. Research indicates that modifications in the quinoxaline structure can enhance antiviral efficacy against various viruses. For instance, compounds similar to 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have been evaluated for their ability to inhibit the replication of viruses such as HSV-1 and cytomegalovirus. Studies demonstrate that specific substitutions on the phenyl ring can significantly improve antiviral activity .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activities against a range of pathogens. Derivatives of quinoxaline have been synthesized and tested for their effectiveness against bacteria and fungi. For example, certain derivatives have shown significant inhibition against drug-resistant strains of bacteria and fungi, suggesting a potential application in treating infections where conventional antibiotics fail .

Anti-inflammatory Effects

Research has indicated that imidazoquinoxaline derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. The incorporation of specific substituents has been linked to enhanced anti-inflammatory activity, making these compounds candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of quinoxaline derivatives is well-documented. Studies show that 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A systematic review highlighted that certain quinoxaline derivatives had low GI50 values, indicating potent anticancer activity .

Case Study 1: Antiviral Efficacy

A study conducted on a series of imidazoquinoxaline derivatives demonstrated that modifications at the 3-position significantly affected antiviral activity against HSV-1. The most effective compound exhibited an IC50 value in the low micromolar range, indicating strong inhibitory effects on viral replication .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of quinoxaline derivatives, researchers found that specific compounds reduced lipoxygenase activity by more than 50%, showcasing their potential as therapeutic agents for conditions like asthma and cardiovascular diseases .

Data Tables

Application Activity Reference
AntiviralInhibition of HSV-1
AntimicrobialInhibition of resistant strains
Anti-inflammatoryReduced LOX activity
AnticancerLow GI50 values

Mechanism of Action

The mechanism of action of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoxaline core may also participate in electron transfer reactions, affecting cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Groups: The phenylsulfonyl group in the target compound may enhance metabolic stability compared to electron-withdrawing substituents like morpholinosulfonyl, which improve antimicrobial activity in thiadiazinoquinoxalines .
  • Halogenation : Bromo-substituted analogs (e.g., 7-bromo in ) exhibit dual anticancer and antimicrobial effects, suggesting halogenation at specific positions enhances potency.

Antimicrobial Activity

  • Thiazoloquinoxalines: Derivatives with morpholinosulfonyl groups (e.g., compound 7 in ) show bactericidal activity against Staphylococcus aureus (MIC: 4 µg/mL) and fungistatic effects against Candida albicans (MIC: 8 µg/mL).

Anticancer Activity

  • Thiazolo[5,4-b]quinoxalines: Compound 9d in demonstrated IC₅₀ values of 12 µM against MCF-7 breast cancer cells, attributed to the 4-methoxybenzylidene hydrazine side chain.
  • Target Compound : The absence of electron-donating groups (e.g., methoxy) may limit anticancer efficacy compared to halogenated or hydrazine-containing analogs .

Metabolic and Toxicological Considerations

  • Metabolic Activation: Unlike heterocyclic aromatic amines (HAAs) like PhIP (associated with CYP1A2-mediated carcinogenicity ), the sulfonyl group in the target compound likely reduces metabolic activation risks, enhancing safety profiles .

Biological Activity

1-Pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies highlighting its pharmacological properties.

Synthesis

The synthesis of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Formation of the imidazole ring : Utilizing starting materials such as phenylsulfonyl chloride and 2,3-dihydroquinoxaline.
  • Substitution reactions : Introducing the pentyl group through nucleophilic substitution.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth effectively:

  • Mechanism of Action : These compounds often function by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation.
  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.5 μg/mL to 4.75 μg/mL against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains:

  • Zone of Inhibition (ZOI) : The ZOI for this compound against Staphylococcus aureus and Escherichia coli was measured, showing significant antibacterial effects with ZOIs comparable to established antibiotics.
  • Dual Activity : Some derivatives have shown both anticancer and antimicrobial properties, suggesting a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives:

SubstituentEffect on Activity
Electron-rich groupsEnhance anticancer activity
Electron-withdrawing groupsModerate antibacterial effects
Alkyl chain lengthAffects solubility and bioavailability

Research indicates that modifications to the phenylsulfonamide moiety significantly influence both anticancer and antibacterial activities. For instance, introducing hydroxyl or methoxy groups can enhance activity against specific bacterial strains while maintaining low toxicity to normal cells .

Case Studies

Several case studies provide insight into the practical applications of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline:

  • Study on Anticancer Efficacy :
    • A study evaluated the compound's efficacy against liver carcinoma cell lines, reporting an IC50 value of 0.5 μg/mL, significantly lower than many conventional therapies .
  • Antimicrobial Testing :
    • In another investigation, the compound exhibited a ZOI of 30 mm against Pseudomonas vulgaris and Enterobacteria, indicating strong antibacterial properties that could be leveraged in therapeutic settings .

Q & A

Q. How to optimize reaction scalability without compromising yield?

  • Solution : Implement flow chemistry for precise control of residence time and temperature during cyclization. For similar heterocycles, continuous flow systems achieve >90% conversion with 10x scale-up .

Tables of Key Data

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
Iridium/PIDADMF10072
Pd(OAc)₂THF8058
None (thermal)Toluene12041
Data extrapolated from analogous reactions .

Q. Table 2. Biological Activity of Analogues

CompoundIC₅₀ (µM, HeLa)logPCYP3A4 Inhibition (%)
Parent compound12.33.845
Nitro derivative6.74.268
Based on .

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